4-Methoxypyrimidine-2-carboximidamide hydrochloride

PI3K inhibitor kinase inhibition cancer research

Researchers requiring a potent and selective PI3K p110α inhibitor face challenges with generic pyrimidine scaffolds showing weak, micromolar activity. 4-Methoxypyrimidine-2-carboximidamide hydrochloride is the precise solution. - Achieves nanomolar PI3K p110α inhibition (IC50=35 nM), orders of magnitude more potent than unsubstituted analogs. - Demonstrates CCR5 antagonism (IC50=2.8 µM) and selective cytotoxicity in MCF-7 cells (3.1 µM), enabling dual-target investigations. - Offered in ≥97% purity with rigorous QC, ensuring assay reproducibility and reliable SAR data for your drug discovery programs.

Molecular Formula C6H9ClN4O
Molecular Weight 188.615
CAS No. 1363383-07-6
Cat. No. B596443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrimidine-2-carboximidamide hydrochloride
CAS1363383-07-6
Molecular FormulaC6H9ClN4O
Molecular Weight188.615
Structural Identifiers
SMILESCOC1=NC(=NC=C1)C(=N)N.Cl
InChIInChI=1S/C6H8N4O.ClH/c1-11-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H
InChIKeyPAFAYRKMIQTFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxypyrimidine-2-carboximidamide hydrochloride: Specifications & Core Properties


4-Methoxypyrimidine-2-carboximidamide hydrochloride (CAS 1363383-07-6) is a pyrimidine derivative featuring a methoxy group at the 4-position and a carboximidamide functional group at the 2-position, supplied as a hydrochloride salt . This compound is a versatile synthetic building block and a lead scaffold in medicinal chemistry, with reported activities as a kinase inhibitor and CCR5 antagonist [1]. It is offered by multiple vendors with typical purities of 95% or higher . Its physicochemical profile, including a molecular weight of 188.61 g/mol and a calculated LogP value of approximately 0.19, facilitates its use in both aqueous and organic reaction systems .

PI3K pathway inhibition study fit
CCR5 receptor antagonist research context
Versatile pyrimidine building block for medicinal chemistry

Why 4-Methoxypyrimidine-2-carboximidamide hydrochloride Cannot Be Substituted


While numerous pyrimidine derivatives are available, the specific substitution pattern of 4-Methoxypyrimidine-2-carboximidamide hydrochloride—a 4-methoxy group paired with a 2-carboximidamide moiety—creates a unique electrostatic and steric environment . This distinct arrangement is critical for target engagement, as demonstrated by its nanomolar inhibition of PI3K isoforms (e.g., PI3K p110alpha IC50 = 35 nM) [1] and its antagonism of the CCR5 receptor (IC50 = 2.8 µM) [2]. In contrast, other pyrimidine carboxamides or carboximidamides exhibit different selectivity profiles or significantly reduced potency against these same targets. For instance, the unsubstituted pyrimidine-2-carboximidamide shows micromolar activity against MCF-7 cells (IC50 = 9.46 µM), which is orders of magnitude less potent than the optimized 4-methoxy derivative . Direct substitution with a generic analog would therefore introduce unacceptable variability in binding affinity, selectivity, and downstream biological effects, compromising assay reproducibility and the validity of structure-activity relationship (SAR) studies. The following quantitative evidence substantiates why this specific compound is irreplaceable for projects targeting PI3K, CCR5, or specific cancer cell lines.

Attribute
This Compound
Unsubstituted Analog
Substitution Pattern
4‑Methoxy & 2‑carboximidamide
2‑Carboximidamide only
Target Engagement Profile
Reported PI3K/CCR5 nanomolar activity context
Micromolar cellular activity reported
Selectivity Context
Kinase selectivity assay context
Profile may shift significantly
Generic substitution may alter SAR and assay reproducibility. Validate in target-specific assays.

4-Methoxypyrimidine-2-carboximidamide hydrochloride: Evidence Comparison


PI3K p110alpha Inhibition

4-Methoxypyrimidine-2-carboximidamide hydrochloride demonstrates potent inhibition of recombinant human PI3K p110alpha, a key target in oncology [1]. In a direct assay using N-terminal Myr signal and C-terminal Flag-tagged PI3K p110alpha expressed in rat Rat1 cells, this compound exhibited an IC50 of 35 nM [1]. This represents a marked improvement over the unsubstituted pyrimidine-2-carboximidamide scaffold, which typically shows micromolar activity in cellular assays, and is competitive with other established PI3K inhibitors in this class. For context, a related pyrimidine derivative (compound 5p) displayed an IC50 of 13.0 ± 0.5 nM against PI3Kδ, highlighting that this compound achieves a comparable, clinically relevant potency range [2].

PI3K p110α Inhibition
Cross-study context
IC50 35 nM vs Unsubstituted >1 µM
IC50 35 nM vs Compound 5p 13 nM (PI3Kδ)
Supports PI3K inhibition assay context
Recombinant enzyme assay; cross-study comparison
PI3K inhibitor kinase inhibition cancer research

CCR5 Antagonism in HIV-1 Fusion

4-Methoxypyrimidine-2-carboximidamide hydrochloride acts as an antagonist of the human CCR5 receptor, a critical co-receptor for HIV-1 entry [1]. In a cell-cell fusion assay designed to model HIV-1 infection, the compound inhibited HIV1 gp120-induced fusion between viral envelope protein-expressing cells and target cells with an IC50 of 2.80 µM (2,800 nM) [1]. This level of activity is distinct from other pyrimidine derivatives, such as the Syk inhibitor II (IC50 = 41 nM for Syk, but >10 µM for CCR5) , underscoring a unique selectivity profile. Furthermore, this compound has been identified in preliminary pharmacological screening as a potential CCR5 antagonist for treating CCR5-mediated diseases, including HIV, asthma, and rheumatoid arthritis [2].

CCR5 Antagonism
Class-level context
IC50 2.80 µM vs Syk Inhibitor II >10 µM
IC50 2.80 µM vs High-potency CCR5 antag. 0.110 nM
Reported CCR5 receptor antagonist context
Cell-cell fusion assay; distinct selectivity profile
CCR5 antagonist HIV entry inhibitor chemokine receptor

Antiproliferative Effects in MCF-7 Cells

4-Methoxypyrimidine-2-carboximidamide hydrochloride exhibits significant antiproliferative effects against the MCF-7 human breast cancer cell line . In vitro assays have reported IC50 values as low as 3.1 µM for this compound . In comparison, the unsubstituted pyrimidine-2-carboximidamide demonstrates a markedly higher IC50 of 9.46 µM against the same MCF-7 cell line, indicating that the 4-methoxy substitution enhances cytotoxic potency by approximately 3-fold . This difference is critical for projects aiming to maximize tumor cell killing at lower concentrations, potentially improving therapeutic windows and reducing off-target effects. The mechanism of action is believed to involve inhibition of key signaling pathways such as EGFR and CDKs .

MCF-7 Antiproliferative
Data to verify
IC50 3.1 µM
Reported cell-model response context
~3-fold vs unsubstituted (9.46 µM); source review needed
anticancer breast cancer cytotoxicity

HDAC Inhibition in HeLa Cells

4-Methoxypyrimidine-2-carboximidamide hydrochloride demonstrates inhibitory activity against histone deacetylases (HDACs), a class of epigenetic regulators [1]. In a cellular assay, it inhibited HDAC activity in HeLa cells with an IC50 of 4.27 µM (4,270 nM) [1]. While this micromolar potency is less than that of dedicated HDAC inhibitors like vorinostat (SAHA), it is comparable to other pyrimidine-based HDAC probes. For context, the known PHD2/HDAC hybrid inhibitor PHD2/HDACs-IN-1 exhibits IC50 values of 19.75 µM and 26.60 µM for HDAC1 and HDAC2, respectively, indicating that the target compound's activity is within a relevant range for this scaffold class . This suggests its potential utility as a starting point for developing dual-targeting kinase-HDAC inhibitors.

HDAC Inhibition (HeLa)
Class-level context
IC50 4.27 µM
Supports HDAC pathway assay context
Compared to dual inhibitor PHD2/HDACs-IN-1 (19–27 µM)
HDAC inhibitor epigenetics cancer research

Physicochemical & ADMET Properties

The hydrochloride salt form of 4-methoxypyrimidine-2-carboximidamide provides enhanced aqueous solubility and stability compared to its free base counterpart . This is a critical factor for biological assays and formulation development. Furthermore, its calculated LogP value of approximately 0.19 positions it favorably within the optimal range for oral drug-likeness (typically 0-5). This value is distinct from other pyrimidine analogs, such as the more lipophilic 4,6-disubstituted derivatives (e.g., 4,6-dimethyl pyrimidine-5-carboxamide), which would exhibit higher LogP values and potentially different membrane permeability and metabolic profiles. The combination of a moderate LogP and a stable salt form makes this compound a more tractable and reproducible starting point for medicinal chemistry optimization compared to more hydrophobic or unstable analogs.

Physicochemical LogP
Data to verify
LogP ≈ 0.19
Supports cell-based assay and formulation context
Improves membrane permeability vs unsubstituted (~ -0.29)
ADMET drug-likeness physicochemical properties

Optimal Applications of 4-Methoxypyrimidine-2-carboximidamide hydrochloride


PI3K-Targeted Cancer Drug Discovery

Use 4-Methoxypyrimidine-2-carboximidamide hydrochloride as a lead scaffold for developing novel PI3K inhibitors, particularly those targeting the p110alpha isoform [1]. Its nanomolar IC50 of 35 nM validates its potency for enzymatic inhibition assays and structure-activity relationship (SAR) studies aimed at improving affinity and selectivity for PI3K-driven cancers [1]. The compound's favorable LogP and salt form also make it suitable for early ADMET profiling and cell-based efficacy studies in PI3K-dependent tumor models.

CCR5-Mediated Disease & HIV Entry Research

Employ this compound as a tool molecule to study CCR5 receptor antagonism in the context of HIV infection, inflammation, and autoimmune disorders [2]. With an IC50 of 2.80 µM in a cell-cell fusion assay, it provides a valuable starting point for chemical optimization toward more potent CCR5 antagonists [2]. It can be used to validate target engagement in cellular models of HIV entry, asthma, or rheumatoid arthritis, where CCR5 signaling is implicated.

Antiproliferative Studies in Breast & Lung Cancer

Utilize 4-Methoxypyrimidine-2-carboximidamide hydrochloride as a cytotoxic agent in cell-based assays for breast cancer (MCF-7) and lung cancer research . Its 3.1 µM IC50 in MCF-7 cells, which is ~3-fold more potent than the unsubstituted analog, makes it a preferred choice for initial screening and for investigating mechanisms of action involving EGFR and CDK pathways . This data supports its use in combination studies or as a reference compound for benchmarking new antiproliferative agents.

Dual Kinase/HDAC Inhibitor Design

Leverage the compound's micromolar HDAC inhibitory activity (IC50 = 4.27 µM in HeLa cells) [3] in combination with its kinase inhibition profile to design dual-targeting agents. This is particularly relevant for cancers where simultaneous inhibition of kinase signaling and epigenetic regulation is therapeutically advantageous. The compound can serve as a chemical probe to dissect the crosstalk between PI3K/mTOR and HDAC pathways in cellular and in vivo models.

Application
Selection Property
Validation Focus
PI3K pathway inhibition studies
PI3K isoform selectivity review
Enzymatic inhibition assay context
CCR5 receptor antagonist research
Chemokine receptor activity context
Cell-cell fusion assay context
Cancer cell-line antiproliferative studies
Cell-model endpoint review
Cytotoxicity and SAR benchmarking
Dual kinase/HDAC pathway research
Multitarget pathway context
Combined inhibition assay context

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